![molecular formula C20H23N3O4S B6577959 N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide CAS No. 1172817-42-3](/img/structure/B6577959.png)

N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

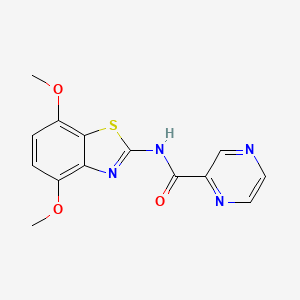

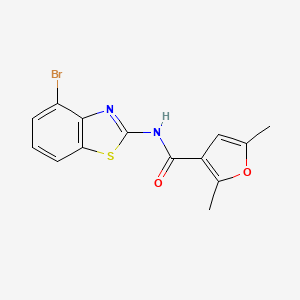

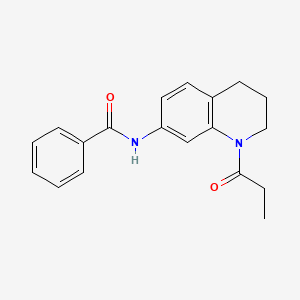

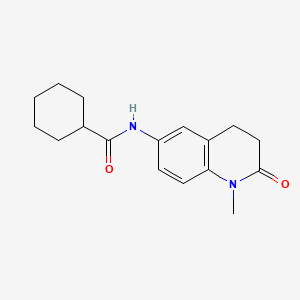

“N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide” is a complex organic compound . It is related to other compounds such as “2-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide” and "4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide" .

Molecular Structure Analysis

The molecule contains a total of 52 bonds, including 30 non-H bonds, 19 multiple bonds, 3 rotatable bonds, 2 double bonds, 17 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 secondary amide (aromatic), and 1 tertiary amide (aliphatic) .Scientific Research Applications

N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide has been used in a variety of research applications, including drug design, cancer research, and biomedicine. This compound has been used as a tool to study a variety of different biochemical and physiological processes. This compound has been used to study the effects of drugs on the body, as well as the effects of different environmental and dietary factors. This compound has also been used to study the effects of different drugs on cancer cells and the effects of different environmental and dietary factors on cancer cells. In addition, this compound has been used to study the effects of different drugs on the immune system and the effects of different environmental and dietary factors on the immune system.

Mechanism of Action

N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide has been shown to have a variety of effects on different biochemical and physiological processes. This compound has been shown to interact with a variety of different receptors, including the serotonin, dopamine, and norepinephrine receptors. This compound has also been shown to interact with a variety of different enzymes, including the cytochrome P450 enzyme system. This compound has also been shown to interact with a variety of different proteins, including the G-protein coupled receptors. This compound has also been shown to interact with a variety of different ion channels, including the calcium and potassium channels.

Biochemical and Physiological Effects

This compound has been shown to have a variety of effects on different biochemical and physiological processes. This compound has been shown to have an effect on the immune system, as well as the nervous system. This compound has been shown to have an effect on the cardiovascular system, as well as the endocrine system. This compound has also been shown to have an effect on the metabolism, as well as the digestive system. This compound has also been shown to have an effect on the reproductive system, as well as the urinary system.

Advantages and Limitations for Lab Experiments

N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound in laboratory experiments is that it is a relatively small molecule, which means that it can be easily synthesized and manipulated. Additionally, this compound has been shown to have a variety of effects on different biochemical and physiological processes, making it an attractive molecule for a variety of research applications. However, there are some limitations to using this compound in laboratory experiments. One limitation is that this compound is not very stable, which can make it difficult to store and handle. Additionally, this compound is not soluble in water, which can limit its use in certain applications.

Future Directions

In the future, N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide could be used in a variety of ways. One potential application is in drug design, as this compound has been shown to interact with a variety of different receptors, enzymes, proteins, and ion channels. Additionally, this compound could be used to study the effects of different drugs on cancer cells and the effects of different environmental and dietary factors on cancer cells. This compound could also be used to study the effects of different drugs on the immune system and the effects of different environmental and dietary factors on the immune system. Additionally, this compound could be used to study the effects of different drugs on the nervous system and the effects of different environmental and dietary factors on the nervous system. Finally, this compound could be used to study the effects of different drugs on the cardiovascular system and the effects of different environmental and dietary factors on the cardiovascular system.

Synthesis Methods

N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide can be synthesized using a variety of methods. The most common method is the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl sulfamate with phenylacetamide. This reaction is typically carried out in an aqueous medium at a temperature of approximately 50°C. The reaction is typically catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction can also be catalyzed by a base such as sodium hydroxide. The reaction is typically carried out for a period of approximately 2-3 hours. The reaction can be monitored by thin layer chromatography or high performance liquid chromatography.

Safety and Hazards

properties

IUPAC Name |

N-[4-[(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-3-20(25)23-12-4-5-15-6-7-17(13-19(15)23)22-28(26,27)18-10-8-16(9-11-18)21-14(2)24/h6-11,13,22H,3-5,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKWCKANNJBTTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6577877.png)

![N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6577893.png)

![N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B6577896.png)

![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6577906.png)

![2,4-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B6577915.png)